molecular formula C11H7N5O B7455878 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine

Cat. No.: B7455878
M. Wt: 225.21 g/mol
InChI Key: AJHJGBVGRVNXFE-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a heterocyclic compound that contains both pyrazine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the pyridine and oxadiazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or pyrazine rings.

Scientific Research Applications

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole and pyrazine rings can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine is unique due to the combination of the oxadiazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

5-pyrazin-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O/c1-2-4-13-8(3-1)10-15-11(17-16-10)9-7-12-5-6-14-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHJGBVGRVNXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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